4-bromo-1-ethyl-5-methyl-1H-pyrazole

CAS No.: 1171667-09-6

Cat. No.: VC2395411

Molecular Formula: C6H9BrN2

Molecular Weight: 189.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171667-09-6 |

|---|---|

| Molecular Formula | C6H9BrN2 |

| Molecular Weight | 189.05 g/mol |

| IUPAC Name | 4-bromo-1-ethyl-5-methylpyrazole |

| Standard InChI | InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 |

| Standard InChI Key | WTWRJJVWOLSSTM-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)Br)C |

| Canonical SMILES | CCN1C(=C(C=N1)Br)C |

Introduction

Chemical Identity and Structure

Molecular Structure and Composition

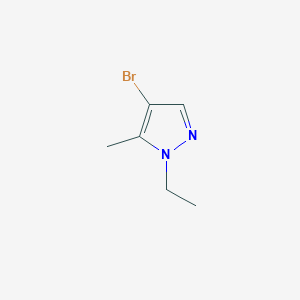

4-bromo-1-ethyl-5-methyl-1H-pyrazole consists of a pyrazole core with specific substitutions. The molecular structure features a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2), with the following substitutions:

-

Bromine atom at position 4

-

Ethyl group at position 1 (attached to nitrogen)

-

Methyl group at position 5

The molecular formula is C6H9BrN2, with a structure that maintains the aromaticity of the pyrazole ring while incorporating the functional groups that influence its chemical behavior .

Identification Information

The compound is uniquely identified through several standard identifiers in chemical databases and literature:

| Identifier Type | Value |

|---|---|

| Chemical Name | 4-bromo-1-ethyl-5-methyl-1H-pyrazole |

| CAS Registry Number | 1171667-09-6 |

| European Community (EC) Number | 864-374-4 |

| DSSTox Substance ID | DTXSID30649224 |

| Wikidata | Q82562054 |

| Alternative Name | 4-bromo-1-ethyl-5-methylpyrazole |

| Creation Date in Database | 2009-04-14 |

| Last Modification | 2025-04-05 |

Physical and Chemical Properties

Structural Analogues and Related Compounds

To better understand 4-bromo-1-ethyl-5-methyl-1H-pyrazole, it's useful to examine related compounds. One such analog is ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4), which shares the brominated pyrazole core structure but has different substituents .

The key difference between these compounds lies in the substituents:

-

4-bromo-1-ethyl-5-methyl-1H-pyrazole has a methyl group at position 5 and an ethyl group at position 1

-

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate has an ethyl carboxylate group at position 4, a bromine at position 5, and a methyl group at position 1

These structural variations result in different chemical behaviors and applications, though both compounds share reactivity patterns typical of brominated pyrazoles .

| Hazard Code | Description | Warning Category |

|---|---|---|

| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |

| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |

This information is based on aggregated GHS data provided from multiple companies to the ECHA Classification & Labeling Inventory, with 100% agreement among notifiers regarding these hazard classifications .

Hazard Classes and Categories

The compound is categorized under the following hazard classes:

-

Acute Toxicity, Category 4 (100% agreement among notifiers)

-

Skin Irritation, Category 2 (100% agreement)

-

Eye Irritation, Category 2A (100% agreement)

-

Specific Target Organ Toxicity - Single Exposure, Category 3 (100% agreement)

These classifications indicate that while the compound presents definite hazards, they are generally of moderate severity when compared to more dangerous chemicals in higher hazard categories .

Applications and Significance

Synthetic Applications

While the search results don't specifically detail applications for 4-bromo-1-ethyl-5-methyl-1H-pyrazole, we can infer potential uses based on the chemistry of similar brominated pyrazoles:

-

Building Block in Organic Synthesis: The bromine atom at the 4-position likely serves as a reactive site for various coupling reactions, particularly:

-

Suzuki-Miyaura coupling

-

Sonogashira coupling

-

Negishi coupling

-

Stille coupling

-

-

Intermediate in Pharmaceutical Synthesis: Brominated pyrazoles often serve as key intermediates in the development of pharmaceutical compounds, particularly those targeting:

-

Kinase inhibitors

-

Anti-inflammatory agents

-

Antifungal compounds

-

-

Precursor for Further Functionalization: The bromine atom provides a handle for introducing other functional groups through substitution or elimination reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume